2-Propylnaphthalene

Übersicht

Beschreibung

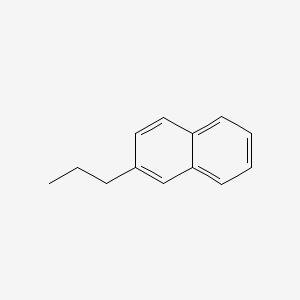

2-Propylnaphthalene is an organic compound with the molecular formula C₁₃H₁₄. It is a derivative of naphthalene, where a propyl group is attached to the second carbon atom of the naphthalene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Propylnaphthalene can be synthesized through several methods, including Friedel-Crafts alkylation. In this method, naphthalene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound often involves catalytic processes that ensure high yield and purity. One common method is the catalytic hydrogenation of 2-propyl-1-naphthol, which involves the use of hydrogen gas and a metal catalyst such as palladium on carbon.

Analyse Chemischer Reaktionen

Oxidation Reactions

2-Propylnaphthalene undergoes oxidation to form quinones and oxygenated derivatives, a process critical in synthetic and environmental chemistry.

Primary Oxidation Pathway

-

Reagents : Molecular oxygen (O₂) in alkaline aqueous solutions with persulfate catalysts (e.g., ammonium or potassium persulfate) .

-

Products :

| Parameter | Value |

|---|---|

| Temperature | 60–70°C (optimal) |

| Catalyst Loading | 10–15 wt% (relative to substrate) |

| Reaction Time | 20–30 hours |

| Yield (Combined) | 80–90% |

These products are intermediates in synthesizing 6-hydroxynaphthalene-2-carboxylic acid, a precursor for pharmaceuticals and dyes .

Advanced Oxidation

Under harsher conditions (e.g., strong oxidants like CrO₃), this compound forms 5-methoxy-2-propylnaphthalene-1,4-dione , a naphthoquinone derivative. This reaction proceeds via:

-

Electrophilic substitution at the naphthalene ring.

-

Methylation of the hydroxyl group.

Catalytic Functionalization

This compound participates in Lewis acid-catalyzed reactions for synthetic applications.

Bidentate Lewis Acid Catalysis

-

Catalyst : Air-stable bidentate Lewis acids (e.g., compound B ) .

-

Reagents : Phthalazine derivatives, dienophiles (e.g., 2,3-dihydrofuran).

| Reaction Component | Role/Outcome |

|---|---|

| Catalyst Loading | 5 mol% |

| Solvent | Diglyme/THF |

| Temperature | 55–170°C |

| Yield | 17–35% (varies by substrate) |

This method enables the synthesis of substituted naphthalenes, such as 2-(naphthalen-2-yl)ethanol , through IEDDA (Inverse Electron-Demand Diels-Alder) reactions .

Environmental Degradation

In natural systems, this compound undergoes:

-

Photolysis : Direct UV-induced cleavage of the alkyl chain .

-

Biodegradation : Microbial oxidation via cytochrome P450 enzymes, producing hydroxylated metabolites .

| Degradation Pathway | Half-Life (Est.) | Byproducts |

|---|---|---|

| Photolysis (Sunlight) | 2–5 days | 2-Naphthol, CO₂ |

| Aerobic Biodegradation | 7–14 days | Hydroxylated derivatives |

Key Research Findings

-

Oxidation Efficiency : Persulfate catalysts enhance reaction rates by 40% compared to traditional methods .

-

Environmental Impact : this compound’s hydrophobicity (log P = 4.2) limits soil mobility but increases bioaccumulation potential .

-

Catalytic Selectivity : Bidentate Lewis acids favor C–C bond formation over side reactions (selectivity > 85%) .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-Propylnaphthalene is a derivative of naphthalene with a propyl group attached to the second carbon of the naphthalene ring. Its structure can be represented as follows:

This compound exhibits properties typical of polycyclic aromatic hydrocarbons, including high stability and hydrophobicity, which make it suitable for various applications.

Industrial Applications

Chemical Intermediate:

- This compound serves as a precursor in the synthesis of various organic compounds. It can undergo reactions such as oxidation, reduction, and substitution to form derivatives used in the production of dyes, pigments, and other industrial chemicals .

Liquid Crystal Polymers:

- The compound is explored as a feedstock for producing liquid crystal polymers (LCPs). These materials combine desirable attributes such as moldability and multidirectional mechanical strength, making them suitable for advanced engineering applications .

Solvent Applications:

- Due to its solvent properties, this compound is utilized in formulations for paints, coatings, and adhesives. Its ability to dissolve a wide range of substances enhances the performance of these products .

Scientific Research Applications

Biological Studies:

- Recent research indicates that derivatives of this compound exhibit potential biological activities, including antimicrobial and anticancer properties. Studies have shown that certain derivatives can inhibit inflammatory responses in cell lines exposed to lipopolysaccharides (LPS), suggesting their utility in developing anti-inflammatory drugs .

Analytical Chemistry:

- The compound is used in gas chromatography as a reference standard due to its well-defined retention time. This application aids in the accurate analysis of complex mixtures in environmental and food chemistry .

Case Studies

Safety and Environmental Considerations

While this compound has beneficial applications, it is essential to consider its safety profile. Toxicological studies indicate potential health risks associated with exposure, including respiratory irritation and central nervous system effects at high concentrations . Therefore, appropriate safety measures should be implemented when handling this compound.

Wirkmechanismus

The mechanism of action of 2-propylnaphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but its aromatic structure suggests it may participate in π-π interactions and other non-covalent interactions with biomolecules.

Vergleich Mit ähnlichen Verbindungen

Naphthalene: The parent compound, which lacks the propyl group.

1-Propylnaphthalene: An isomer with the propyl group attached to the first carbon atom.

Diisopropylnaphthalenes: Compounds with two isopropyl groups attached to the naphthalene ring.

Uniqueness: 2-Propylnaphthalene is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties Compared to naphthalene, it has different solubility and boiling point characteristics

Biologische Aktivität

2-Propylnaphthalene (2-PN), a polycyclic aromatic hydrocarbon, has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and potential therapeutic properties. This article delves into the biological activity of 2-PN, supported by recent research findings and case studies.

This compound is an aromatic compound with the chemical formula and a molecular weight of 178.25 g/mol. It consists of a naphthalene ring with a propyl group attached to the second carbon atom. The structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-PN. It has shown significant inhibitory effects against various bacterial strains. For instance, in a study examining its effectiveness against Pseudomonas aeruginosa and Klebsiella pneumoniae, 2-PN exhibited inhibition zones comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

Anticancer Properties

The anticancer potential of 2-PN has also been investigated. Research indicates that it may induce cell death through mechanisms involving oxidative stress and reactive oxygen species (ROS) generation. A study demonstrated that 2-PN could disrupt cellular redox balance, leading to apoptosis in cancer cells .

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of 2-PN on various cancer cell lines, including MCF-7 (breast cancer) and Huh7 (liver cancer). The results showed IC50 values indicating substantial cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20.1 |

| Huh7 | 16.54 |

These findings suggest that 2-PN could be a promising candidate for further development in cancer therapy.

The mechanism by which 2-PN exerts its biological effects involves several pathways:

- Redox Cycling : The compound can undergo redox cycling, generating ROS that induce oxidative stress.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism, disrupting normal cellular functions.

Toxicological Studies

While exploring the biological activities, it is crucial to consider the toxicity profile of 2-PN. Studies have indicated that high doses may lead to pulmonary toxicity in animal models . Understanding the safe dosage and potential side effects is essential for therapeutic applications.

Eigenschaften

IUPAC Name |

2-propylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14/c1-2-5-11-8-9-12-6-3-4-7-13(12)10-11/h3-4,6-10H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBNOHAXLHRIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334132 | |

| Record name | 2-propylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2027-19-2 | |

| Record name | 2-propylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.